molecular formula C26H21FN2O3S2 B293027 Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B293027
M. Wt: 492.6 g/mol
InChI Key: HBKPKQCOSDJVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as FBTCP, is a novel chemical compound with potential applications in scientific research. It is a member of the tetrahydro-5-pyrimidinecarboxylate family of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and physiological effects:
Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antiproliferative and antibacterial activity, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury.

Advantages and Limitations for Lab Experiments

Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit activity against a wide range of cancer cell lines and bacteria. However, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle and store. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the development of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate analogs with improved activity and selectivity. Another area of interest is the investigation of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate as a potential therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its potential as an anti-inflammatory agent.
In conclusion, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a novel compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to exhibit antiproliferative and antibacterial activity, induce apoptosis, and inhibit the production of inflammatory cytokines. While Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has some limitations for use in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex process that involves several steps. The first step is the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate to form ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The synthesis of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been optimized to achieve high yields and purity.

Scientific Research Applications

Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has potential applications in scientific research as a tool for investigating the biological activity of tetrahydro-5-pyrimidinecarboxylate compounds. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential as an anti-inflammatory agent.

properties

Molecular Formula

C26H21FN2O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1,3-diphenyl-2-sulfanylidenepyrimidine-5-carboxylate

InChI

InChI=1S/C26H21FN2O3S2/c1-2-32-25(31)22-23(30)28(20-9-5-3-6-10-20)26(33)29(21-11-7-4-8-12-21)24(22)34-17-18-13-15-19(27)16-14-18/h3-16H,2,17H2,1H3

InChI Key

HBKPKQCOSDJVBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.